1-Ethoxy-2-ethynylbenzene
Overview
Description
1-Ethoxy-2-ethynylbenzene is an organic compound with the molecular formula C10H10O . It is also known by other names such as 2-ETHOXY-1-ETHYNYL-BENZENE and 1-Ethoxy-2-ethynyl-Benzene .
Synthesis Analysis
The synthesis of 1-Ethoxy-2-ethynylbenzene involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic ring .Molecular Structure Analysis
The molecular structure of 1-Ethoxy-2-ethynylbenzene consists of a benzene ring with an ethoxy group and an ethynyl group attached . The InChI representation of the molecule isInChI=1S/C10H10O/c1-3-9-7-5-6-8-10 (9)11-4-2/h1,5-8H,4H2,2H3
. Chemical Reactions Analysis
1-Ethoxy-2-ethynylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The exact reactions it can undergo would depend on the conditions and the reactants present.Physical And Chemical Properties Analysis
1-Ethoxy-2-ethynylbenzene has a molecular weight of 146.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .Scientific Research Applications
Catalytic Cyclization
- Cyclization of Alkyl-Ethynylbenzene Derivatives : Catalytic cyclization involving 2-alkyl-1-ethynylbenzene derivatives results in the formation of indene and indanone products. This process is more efficient with substrates that have electron-rich benzenes. A 1,5-hydrogen shift of the metal-vinylidene intermediate is suggested in the mechanism (Odedra, Datta, & Liu, 2007).
Photooxidation in Microwave-Assisted Reactions
- Microwave-Assisted Photooxidation of Sulfoxides : Using ethynylbenzene as a photosensitizer, the microwave-assisted photooxidation of sulfoxides to sulfones has shown higher efficiency than conventional heating methods. Ethynylbenzene is particularly effective due to its resistance to intersystem crossing to the ground state (Matsukawa et al., 2021).
Pyrolysis and Reactive Intermediates
- Analysis of Radicals and Carbenes from Ethynylbenzene : The pyrolysis of ethynylbenzene reveals the formation of various radicals and carbenes, contributing to a deeper understanding of the thermal conversion of hydrocarbons with enyne structures (Guthier et al., 1995).
Platinum Compound Studies
- Excited-State Symmetry of Platinum Phenylacetylene Compounds : Research on platinum compounds containing ethynylbenzene highlights the contributions from different orbitals in the excited state, enhancing our understanding of photoluminescence properties (Emmert et al., 2003).
Synthesis of Novel Compounds
- Novel Asymmetric Phenylacetylene Synthesis : A novel asymmetric phenylacetylene compound was synthesized using 1-ethynylbenzene derivatives, showing potential for further innovative compound development (Huang Peng-cheng, 2013).
Decarboxylative Coupling in Organic Synthesis
- Palladium-Catalyzed Decarboxylative Coupling : This process involves the coupling of allylic alkynoates with arynes to synthesize 1-allyl-2-ethynylbenzenes, showcasing an innovative approach in organic synthesis (Pi et al., 2009).
High-Pressure Polymorphism
- Polymorphism of Ethynylbenzene under Pressure : Under high pressure, ethynylbenzene exhibits polymorphic changes, demonstrating pressure's impact on molecular structure and potential for controlling polymerization (Dziubek, Podsiadło, & Katrusiak, 2007).
Safety And Hazards
Future Directions
Research on 1-Ethoxy-2-ethynylbenzene and similar compounds is ongoing. For instance, a study has found that 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene molecules can form quasi-interlocked lateral patterns on the Au (111) surface . This could potentially be exploited to form one-dimensional molecular wires on Au (111) .
properties
IUPAC Name |
1-ethoxy-2-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-7-5-6-8-10(9)11-4-2/h1,5-8H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBUTOTDGCRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496291 | |
Record name | 1-Ethoxy-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-ethynylbenzene | |
CAS RN |
90843-12-2 | |
Record name | 1-Ethoxy-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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